Darzens Condensation Synthetic Yield: Ethyl Ester Outperforms Methyl Ester by 45% Relative Increase
In the Darzens condensation of acetophenone with α-halo esters, the ethyl ester (target compound) delivers a substantially higher isolated yield than the methyl ester analog. Using identical reaction conditions (potassium t-butoxide in t-butyl alcohol), ethyl chloroacetate yielded 62.1% of ethyl 2-methyl-3-phenylglycidate, whereas methyl chloroacetate produced only 42.7% of the methyl ester counterpart [1]. This yield differential directly impacts cost-efficiency in preparative-scale synthesis and positions the ethyl ester as the superior choice for multi-step routes where glycidic ester throughput is rate-limiting.
| Evidence Dimension | Isolated yield in Darzens condensation (acetophenone + α-halo ester) |
|---|---|
| Target Compound Data | 62.1% isolated yield (ethyl 2-methyl-3-phenylglycidate, compound 17) |
| Comparator Or Baseline | Methyl 2-methyl-3-phenylglycidate (compound 16): 42.7% isolated yield |
| Quantified Difference | 19.4 percentage points absolute increase; 45.4% relative yield advantage for ethyl ester |
| Conditions | Acetophenone (0.10 mol) + ethyl chloroacetate (0.10 mol) or methyl chloroacetate (0.10 mol); KOtBu/tBuOH; distillation isolation [1] |
Why This Matters
For procurement decisions in synthetic chemistry, a 45% higher yield from the same ketone input translates to significantly lower cost per gram of isolated product and reduced waste, directly favoring the ethyl ester over the methyl ester for preparative applications.
- [1] Bachelor, F. W.; Bansal, R. K. The Darzens Glycidic Ester Condensation. J. Org. Chem. 1969, 34 (11), 3600–3604. Experimental section: compound 16 (methyl ester) 42.7% yield; compound 17 (ethyl ester) 62.1% yield. View Source
